alpha-Linolenic Acid-d14

Vue d'ensemble

Description

Synthesis Analysis

Alpha-Linolenic Acid-d14 can be synthesized through several methods, including catalytic hydrogenation of precursor molecules or direct isotopic exchange. One of the most commonly used methods for synthesizing Alpha-Linolenic Acid-d14 involves the hydrogenation of linolenic acid-d5.Molecular Structure Analysis

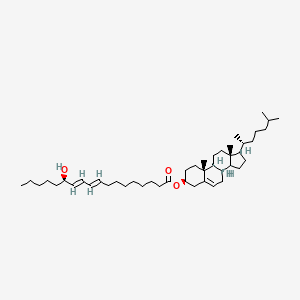

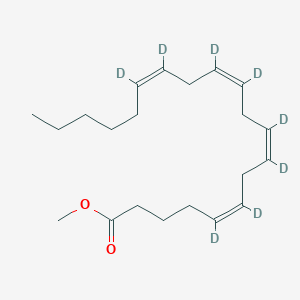

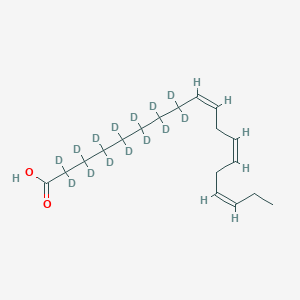

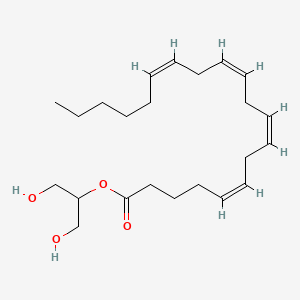

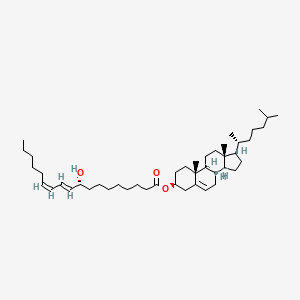

Alpha-Linolenic Acid-d14 has the same physical and chemical properties as regular ALA, with the exception of the presence of deuterium. Its molecular formula is C18H30O2, and it has a molecular weight of 282.44 g/mol. It contains fourteen deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5’, 6, 6’, 7, 7’, 8, and 8’ positions .Chemical Reactions Analysis

Alpha-Linolenic Acid-d14 is the deuterium labeled alpha-Linolenic acid. Alpha-Linolenic acid, isolated from seed oils, is an essential fatty acid that cannot be synthesized by humans . Alpha-Linolenic acid can affect the process of thrombotic through the modulation of PI3K/Akt signaling .Physical And Chemical Properties Analysis

Alpha-Linolenic Acid-d14 has the same physical and chemical properties as regular ALA, with the exception of the presence of deuterium. Its molecular formula is C18H30O2, and it has a molecular weight of 282.44 g/mol. It is a viscous, oily liquid at room temperature and has a melting point of -11°C.Applications De Recherche Scientifique

Biohydrogenation in Ruminants : Alpha-linolenic acid is metabolized by rumen microorganisms in sheep, involving a complex pathway that includes various intermediates and ends in the production of stearic acid. This process is influenced by the microorganisms present in the rumen and is part of the fatty acid transformation in ruminants (Wilde & Dawson, 1966).

Effect on Human Immune Function : Dietary alpha-linolenic acid (ALA) affects human immune function. A study found that feeding ALA suppressed the proliferation of peripheral blood mononuclear cells and the delayed hypersensitivity response to antigens, indicating its influence on the human immune system (Kelley et al., 1991).

Industrial Production : Alpha-linolenic acid is also of interest in industrial applications, such as its production by the fungus Mortierella alpina. This process can yield significant amounts of the fatty acid for various uses (Kawashima et al., 2000).

Physiological Compartmental Analysis : In adult humans, alpha-linolenic acid metabolism involves several fatty acids, with a model derived from plasma concentration-time curves showing the kinetics of this process. This provides insights into how ALA is utilized in the human body (Pawlosky et al., 2001).

Neurotransmission in Rats : Chronic dietary deficiency of alpha-linolenic acid in rats led to changes in dopaminergic and serotoninergic neurotransmission, suggesting that ALA plays a role in brain function and behavior (Delion et al., 1994).

Effect on Linoleic and Gamma-Linolenic Acids : In rats, dietary alpha-linolenic acid influenced the conversion of linoleic and gamma-linolenic acids into arachidonates, showcasing its role in the metabolism of other fatty acids (Blond et al., 1978).

Safety And Hazards

Orientations Futures

While there is a large body of scientific evidence indicating a cardioprotective effect for omega-3 fatty acids from fish, the relation to cardiovascular health for alpha-linolenic acid (ALA), which is the omega-3 fatty acid from plants, is less clear . Further high-quality studies are needed to firmly establish the clinical efficacy of ALA .

Propriétés

IUPAC Name |

(9Z,12Z,15Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriooctadeca-9,12,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i11D2,12D2,13D2,14D2,15D2,16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOSIQBPPRVQHS-VZRNVSMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(/C=C\C/C=C\C/C=C\CC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Linolenic Acid-d14 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B593955.png)

![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)